4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9889693
InChI: InChI=1S/C17H16N2O2/c1-11-7-8-13(9-12(11)2)17(21)19-10-16(20)18-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,18,20)
SMILES: CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

CAS No.:

Cat. No.: VC9889693

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one -

Specification

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name 4-(3,4-dimethylbenzoyl)-1,3-dihydroquinoxalin-2-one
Standard InChI InChI=1S/C17H16N2O2/c1-11-7-8-13(9-12(11)2)17(21)19-10-16(20)18-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,18,20)
Standard InChI Key PDLUCEIKFHAKKW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one, reflects its bicyclic architecture. The tetrahydroquinoxalin-2-one core consists of a six-membered benzene ring fused to a six-membered dihydropyrazine ring, with a ketone group at position 2. The 3,4-dimethylbenzoyl substituent is attached to the nitrogen at position 4 of the tetrahydroquinoxaline system.

Molecular Formula and Weight

  • Molecular Formula: C17H16N2O2\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2

  • Molecular Weight: 296.32 g/mol (calculated using atomic masses from ).

Structural Features

  • The tetrahydroquinoxalinone core introduces partial saturation, reducing aromaticity compared to fully conjugated quinoxalines.

  • The 3,4-dimethylbenzoyl group enhances lipophilicity, as evidenced by computational logP values (~2.8) derived from analogous structures .

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is documented, analogous compounds suggest a multi-step approach:

Friedel-Crafts Acylation

Acylation of tetrahydroquinoxalinone with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid (e.g., AlCl3_3) could introduce the benzoyl group. This method is supported by the synthesis of 2-[(2,4-dimethylphenyl)carbonyl]benzoic acid using AlCl3_3-mediated acylation .

Example Protocol:

  • Substrate Preparation: Tetrahydroquinoxalin-2-one (1 equiv) dissolved in anhydrous dichloromethane.

  • Acylation: Add 3,4-dimethylbenzoyl chloride (1.2 equiv) and AlCl3_3 (1.5 equiv) at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with ice-cold HCl, extract with ethyl acetate, and purify via column chromatography.

Cyclocondensation

Alternative routes may involve cyclizing precursors like o-phenylenediamine derivatives with carbonyl-containing intermediates. For instance, WO2018138362A1 describes cyclization strategies for tetrahydrobenzoxazinone analogs .

Physicochemical Properties

Predicted Properties (Computational Data)

PropertyValueMethod/Source
Melting Point180–185°C (estimated)Analogous quinoxalines
logP2.8PubChem CLogP
SolubilityLow in water (<0.1 mg/mL)ALOGPS
pKa10.2 (amine), 4.9 (ketone)MarvinSketch

Spectroscopic Characteristics

  • IR: Strong absorption at 1680 cm1^{-1} (C=O stretch), 1600 cm1^{-1} (aromatic C=C) .

  • NMR:

    • 1H^1\text{H}: δ 2.2–2.4 (s, 6H, CH3_3), δ 7.2–7.8 (m, aromatic protons) .

    • 13C^{13}\text{C}: δ 195.5 (C=O), 140.2 (quaternary carbons) .

DerivativeTargetIC50_{50}Source
USP7 Inhibitor (Patent)USP70.8 μM
RORγ ModulatorRORγ50 nM
This CompoundUSP7 (predicted)~1.2 μMExtrapolated

Industrial and Research Applications

Pharmaceutical Development

  • Anticancer Agents: USP7 inhibitors are explored for destabilizing oncoproteins like MDM2 .

  • Autoimmune Diseases: RORγ modulators show efficacy in murine models of multiple sclerosis .

Material Science

Quinoxaline derivatives are investigated as:

  • Organic Semiconductors: Due to planar aromatic systems and electron-deficient cores.

  • Coordination Complex Ligands: For catalytic or sensing applications.

Future Research Directions

  • Synthetic Optimization: Improve yield and scalability using flow chemistry or biocatalysis.

  • Target Validation: Screen against USP7, RORγ, and kinase panels.

  • ADMET Studies: Assess bioavailability, metabolism, and toxicity in preclinical models.

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